Cas no 1806485-67-5 (2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride)
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride
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- Inchi: 1S/C7H3Cl3N2O2S/c8-3-1-4-5(12-7(9)11-4)2-6(3)15(10,13)14/h1-2H,(H,11,12)
- InChI Key: TYINFXUTUJJESU-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1S(=O)(=O)Cl)NC(=N2)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 345
- XLogP3: 3.1
- Topological Polar Surface Area: 71.2
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061006256-250mg |
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride |
1806485-67-5 | 98% | 250mg |
$849.59 | 2022-03-31 | |
| Alichem | A061006256-500mg |
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride |
1806485-67-5 | 98% | 500mg |
$1,118.44 | 2022-03-31 | |
| Alichem | A061006256-1g |
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride |
1806485-67-5 | 98% | 1g |
$1,943.28 | 2022-03-31 |
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride
Professional Introduction to 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806485-67-5)
2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806485-67-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic sulfonamide derivative exhibits unique structural and chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules. The compound's molecular framework, featuring both chloro and sulfonyl chloride substituents, contributes to its reactivity and utility in medicinal chemistry.
The 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride structure is characterized by a benzimidazole core, which is a well-known scaffold in drug discovery due to its presence in numerous pharmacologically relevant compounds. The introduction of chlorine atoms at the 2 and 5 positions enhances electrophilic substitution reactions, while the sulfonyl chloride group at the 6-position provides a reactive site for further functionalization. This combination makes the compound particularly useful in constructing more complex molecules through nucleophilic substitution reactions.
In recent years, there has been a surge in research focused on benzimidazole derivatives as potential therapeutic agents. The 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride has been explored as a key intermediate in the development of novel compounds targeting various diseases. For instance, studies have demonstrated its role in synthesizing benzimidazole-based inhibitors of enzymes involved in cancer progression. The chloro and sulfonyl chloride functionalities allow for facile introduction of additional pharmacophores, enabling the design of molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride is its versatility in synthetic chemistry. Researchers have leveraged this compound to develop new methodologies for constructing heterocyclic frameworks. The sulfonyl chloride group can be readily converted into sulfonamides, sulfonates, or other derivatives through nucleophilic aromatic substitution or reaction with amines and alcohols. This adaptability has made it a cornerstone in the synthesis of bioactive molecules across multiple therapeutic areas.
Recent advancements in computational chemistry have further highlighted the potential of 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride as a building block. Molecular modeling studies have predicted its interaction with biological targets such as kinases and transcription factors. These predictions have guided experimental efforts to optimize lead compounds for drug development. The compound's ability to modulate protein-protein interactions has been particularly intriguing, suggesting its utility in designing small-molecule inhibitors for neurological disorders.
The agrochemical sector has also benefited from the exploration of 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride. Derivatives of this compound have shown promise as herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. The structural features of benzimidazole derivatives contribute to their efficacy by disrupting enzyme function or cellular processes critical for pathogen survival. This has opened up new avenues for developing sustainable agricultural solutions.
In conclusion, 2,5-Dichloro-1H-benzimidazole-6-sulfonyl chloride (CAS No. 1806485-67-5) represents a significant advancement in synthetic organic chemistry and drug discovery. Its unique structural attributes and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutic agents. As scientific understanding continues to evolve, the applications of this compound are expected to expand, further solidifying its importance in both academic and industrial research settings.
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